molecular formula C5H12NO9P B10778254 5-Phospho-D-arabinohydroxamic acid

5-Phospho-D-arabinohydroxamic acid

Cat. No. B10778254
M. Wt: 261.12 g/mol
InChI Key: OHQFMJPEBPCIEQ-JJYYJPOSSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The reaction conditions often require the use of phosphorylating agents such as phosphorus oxychloride or phosphoryl chloride in the presence of a base like pyridine .

Industrial Production Methods:

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

5-Phospho-D-Arabinohydroxamic Acid has several applications in scientific research:

Mechanism of Action

The primary mechanism of action of 5-Phospho-D-Arabinohydroxamic Acid involves its inhibition of phosphoglucose isomerase. This enzyme catalyzes the reversible isomerization of D-glucose 6-phosphate to D-fructose 6-phosphate in glycolysis. The compound mimics the reaction intermediate, thereby binding to the active site of the enzyme and preventing its normal function . This inhibition can disrupt glycolysis and affect cellular metabolism, making it a potential target for cancer therapy .

Similar Compounds:

Uniqueness: this compound is unique due to its specific inhibitory action on phosphoglucose isomerase and its structural resemblance to the reaction intermediate. This makes it a valuable tool in studying enzyme mechanisms and developing potential therapeutic agents .

properties

Molecular Formula

C5H12NO9P

Molecular Weight

261.12 g/mol

IUPAC Name

[(2R,3R,4S)-2,3,4-trihydroxy-5-(hydroxyamino)-5-oxopentyl] dihydrogen phosphate

InChI

InChI=1S/C5H12NO9P/c7-2(1-15-16(12,13)14)3(8)4(9)5(10)6-11/h2-4,7-9,11H,1H2,(H,6,10)(H2,12,13,14)/t2-,3-,4+/m1/s1

InChI Key

OHQFMJPEBPCIEQ-JJYYJPOSSA-N

Isomeric SMILES

C([C@H]([C@H]([C@@H](C(=O)NO)O)O)O)OP(=O)(O)O

Canonical SMILES

C(C(C(C(C(=O)NO)O)O)O)OP(=O)(O)O

Origin of Product

United States

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